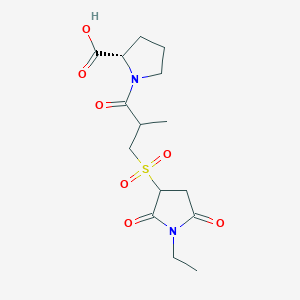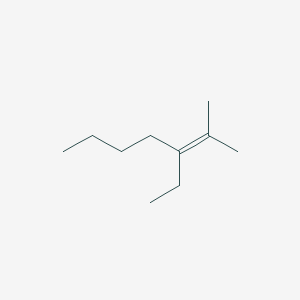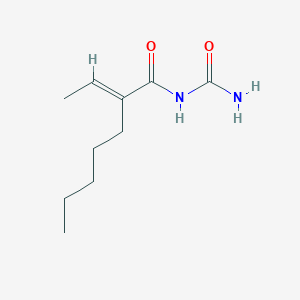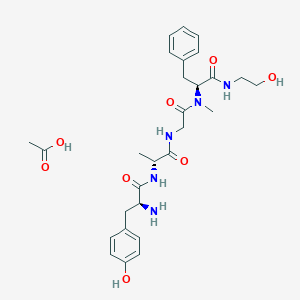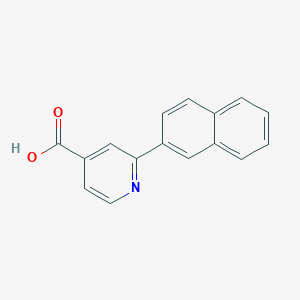
2-(Naphthalen-2-YL)isonicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Naphthalen-2-YL)isonicotinic acid is a compound that has been synthesized and studied for various properties including its molecular structure, vibrational assignments, chemical reactions, and both physical and chemical properties. The compound has been characterized using various spectroscopic and analytical techniques, such as FT-IR, Raman, XRD, and theoretical investigations.
Synthesis Analysis
The synthesis of related compounds, such as 3-[(Naphthalen-2-yl)methyl]Isocoumarin and others, involves reactions at elevated temperatures and employs methods like Modified Nenchi’s method for preparing related naphthol derivatives. These processes yield compounds with high specificity and in excellent yield, indicating the versatile synthetic routes available for such naphthalene derivatives (Saeed et al., 2008).
Molecular Structure Analysis
The molecular structure and crystallography of these compounds have been extensively analyzed. For instance, X-ray crystallography has revealed detailed structural information, showing how molecular geometries and configurations are influenced by intramolecular and intermolecular interactions. The structural analysis demonstrates the planarity of naphthalene ring systems and their interactions within the crystal lattice (Kumar et al., 2014).
Chemical Reactions and Properties
These naphthalene derivatives undergo various chemical reactions, demonstrating a range of reactivities and functionalities. The synthesis of pyrazolines from chalcones and the hydrazinolysis of related compounds highlight the chemical versatility and reactive nature of these molecules. Their chemical properties are influenced by the naphthalene core and functional groups, leading to diverse chemical behaviors (Singh, 2020).
Physical Properties Analysis
The physical properties of 2-(Naphthalen-2-YL)isonicotinic acid and related compounds have been studied using various spectroscopic techniques. Investigations into their FT-IR, Raman, and XRD properties provide insights into the vibrational modes, molecular orbitals, and crystal structures. These studies reveal the compounds' stability, molecular interactions, and solid-state properties, which are crucial for understanding their physical characteristics (Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties of these naphthalene derivatives are defined by their reactivity, stability, and interactions with various reagents. Their ability to undergo specific chemical reactions, such as the formation of pyrazolines and isocoumarins, highlights the compounds' functional group reactivity and the influence of the naphthalene core on their chemical behavior (Singh, 2020).
Applications De Recherche Scientifique
Coordination Polymers and Lanthanide(III) Complexes
Under hydrothermal conditions, 1,4-naphthalenedicarboxylic acid reacts with lanthanide(III) chloride, forming coordination polymers with potential applications in materials science, highlighting the structural versatility and functional properties of these complexes. The incorporation of second ligands like 4,4′-bipyridine results in 3D porous structures with potential applications in photophysics and magnetism. This demonstrates the significance of naphthalene derivatives in designing functional materials with specific optical and magnetic properties (Xiang-Jun Zheng et al., 2005).
Enantioselective Recognition and Sensing
Naphthalene derivatives have been shown to enable enantioselective recognition of amines, serving as circular dichroism sensors. This application is crucial for chiral analysis and separation techniques, offering a pathway for the development of novel sensory materials and enantioselective catalysts (M. Ghosn, C. Wolf, 2011).
Photoluminescent and Magnetic Properties
The synthesis and study of Cd(II) complexes with various aromatic carboxylate ligands, including naphthalene-carboxylic acid, have revealed insights into how the structure of ligands influences the photoluminescent and magnetic properties of the resulting materials. This research provides a foundation for the development of advanced materials for optoelectronic applications and magnetic sensors (Chun-sen Liu et al., 2006).
Regioselective Diboration and Cross-Coupling
Research on differentially protected diboron compounds, including those bearing naphthalene groups, has unveiled methodologies for regioselective diboration of alkynes. This work is pivotal for organic synthesis, providing efficient routes to alkenylboronic acid derivatives, which are valuable intermediates in pharmaceuticals and agrochemicals production (N. Iwadate, M. Suginome, 2010).
Inverse Bilayer Structures in Cation Salts
Investigations into 1,1′-binaphthalene-2,2′-diyl phosphate salts have uncovered inverse bilayer structures characterized by a separation of hydrophobic and hydrophilic regions. This research contributes to the understanding of molecular interactions and the design of materials with specific molecular orientations, relevant for applications in nanotechnology and material science (New Journal of Chemistry, 2006).
Propriétés
IUPAC Name |
2-naphthalen-2-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)14-7-8-17-15(10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXWLTZXMLVLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=CC(=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70540645 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Naphthalen-2-YL)isonicotinic acid | |
CAS RN |
100004-92-0 |
Source


|
| Record name | 2-(Naphthalen-2-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70540645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



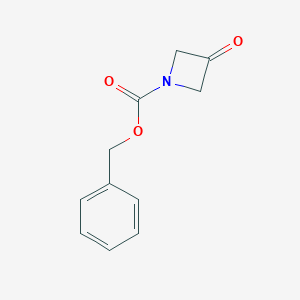
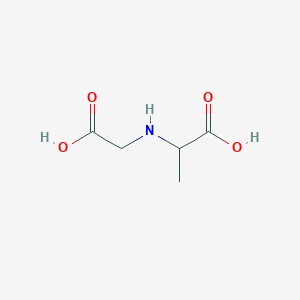
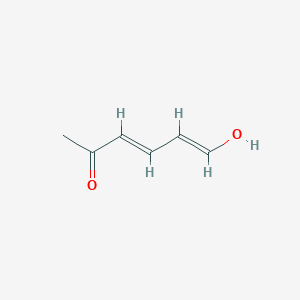
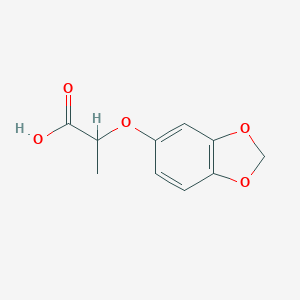
![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
